(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(morpholino)methanone
Description
The compound "(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(morpholino)methanone" is a morpholine-containing aryl sulfonyl derivative with a nitro substituent on the phenyl ring. The structure combines a sulfonylmethyl group for enhanced solubility and a nitro group that may act as an electron-withdrawing moiety, influencing reactivity and binding affinity. Synthetic routes often involve nucleophilic substitution or acylation reactions, as seen in morpholine coupling with nitrobenzoyl chlorides .
Properties
IUPAC Name |
[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6S/c19-15-2-4-16(5-3-15)28(25,26)12-14-11-13(1-6-17(14)21(23)24)18(22)20-7-9-27-10-8-20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHQNIWHRWQWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(morpholino)methanone, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and the results from relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18ClN3O4S
- Molecular Weight : 381.85 g/mol
This compound features a morpholino group, which is known for enhancing solubility and bioavailability, alongside a chlorophenyl sulfonyl moiety that may contribute to its pharmacological effects.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiviral Activity : Some sulfonamide derivatives have shown promise as antiviral agents by inhibiting viral replication. For instance, derivatives have been tested against Hepatitis B virus (HBV) and demonstrated significant antiviral activity with IC50 values ranging from 1.99 µM to 3.30 µM .
- Anticancer Properties : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines such as Jurkat and A-431, with some exhibiting equipotent activity compared to established chemotherapeutics like doxorubicin .
Antiviral Activity Against HBV
A study focused on the antiviral properties of N-phenylbenzamide derivatives highlighted the effectiveness of certain compounds in inhibiting HBV replication. The compound this compound may share similar properties given its structural analogies.
Anticancer Activity
In vitro studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including modulation of Bcl-2 proteins which are crucial in regulating cell death.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| Jurkat | Compound A | <10 |
| A-431 | Compound B | <5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in aromatic substituents, sulfonyl groups, and heterocyclic systems:
Notes:
- TPSA (Topological Polar Surface Area): Higher TPSA (e.g., ~101 for nitro/morpholino derivatives) correlates with increased hydrophilicity, impacting blood-brain barrier permeability .
- Substituent Effects: Nitro Group Position: Para-nitro (target) vs. meta-nitro (e.g., ’s (2-fluoro-3-nitrophenyl) derivative) alters electronic effects and steric interactions . Sulfonyl Groups: The 4-chlorophenylsulfonylmethyl group in the target compound enhances solubility compared to tert-butyl sulfonyl () but reduces lipophilicity . Heterocycle Replacement: Piperazino () introduces additional hydrogen-bonding sites vs. morpholino’s rigid oxygen, affecting target selectivity .
Physicochemical and Computational Properties
Key Insights :
- The target compound’s higher TPSA and nitro group may reduce cell permeability compared to methoxy analogues but improve solubility for intravenous formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
